![molecular formula C30H20N2O8 B4944241 5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4944241.png)
5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]' is a synthetic compound that has gained much attention in the scientific community due to its potential applications in various fields. It is commonly referred to as EHOB or Ethoxybenzyl Isoindoline Dione.
作用機序
The mechanism of action of EHOB is not fully understood. However, studies have shown that EHOB can induce apoptosis in cancer cells by activating the caspase-3 pathway and inhibiting the Akt pathway. EHOB has also been shown to generate reactive oxygen species (ROS) upon exposure to light, which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
EHOB has been shown to have low toxicity and high biocompatibility. In vitro studies have shown that EHOB can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that EHOB can inhibit tumor growth and prolong survival in mice.
実験室実験の利点と制限
One of the advantages of EHOB is its high solubility in organic solvents, which makes it easy to handle in the laboratory. EHOB also has a high molar extinction coefficient, which makes it an efficient photosensitizer in photodynamic therapy. However, one of the limitations of EHOB is its low stability in aqueous solutions, which can limit its use in biological applications.
将来の方向性
There are several future directions for research on EHOB. One direction is to optimize the synthesis method to improve the yield and purity of EHOB. Another direction is to study the mechanism of action of EHOB in more detail to better understand its anti-cancer properties. Additionally, there is a need to develop new formulations of EHOB that can improve its stability in aqueous solutions and enhance its bioavailability. Finally, there is a need to conduct more preclinical and clinical studies to evaluate the safety and efficacy of EHOB in cancer therapy and photodynamic therapy.
In conclusion, EHOB is a synthetic compound that has shown promising results in various scientific research applications. Its potential applications in cancer therapy, photodynamic therapy, and organic electronics make it an exciting area of research. However, further research is needed to fully understand its mechanism of action and optimize its properties for various applications.
合成法
EHOB can be synthesized through various methods, including the reaction of 4-hydroxybenzene-1,2-diamine with dimethyl oxalate, followed by the reaction with ethyl glyoxylate. Another method involves the reaction of 4-hydroxybenzene-1,2-diamine with phthalic anhydride and ethylene glycol, followed by the reaction with benzyl chloride.
科学的研究の応用
EHOB has been extensively studied for its potential applications in various fields, including cancer therapy, photodynamic therapy, and organic electronics. In cancer therapy, EHOB has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In photodynamic therapy, EHOB has been used as a photosensitizer to selectively destroy cancer cells. In organic electronics, EHOB has been used as a hole-transporting material in organic solar cells.
特性
IUPAC Name |
2-(4-hydroxyphenyl)-5-[2-[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O8/c33-19-5-1-17(2-6-19)31-27(35)23-11-9-21(15-25(23)29(31)37)39-13-14-40-22-10-12-24-26(16-22)30(38)32(28(24)36)18-3-7-20(34)8-4-18/h1-12,15-16,33-34H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFICAZJRCLQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)nicotinamide 1-oxide](/img/structure/B4944161.png)


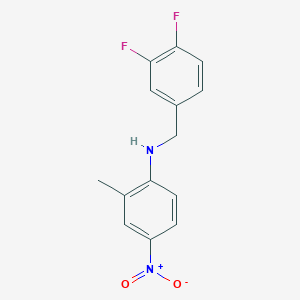
![diethyl {[(2-ethoxyphenyl)amino]methylene}malonate](/img/structure/B4944191.png)

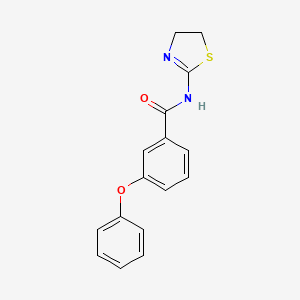
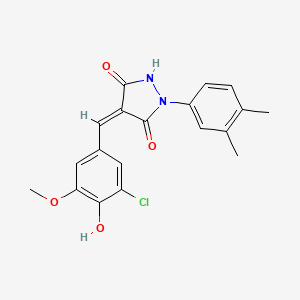
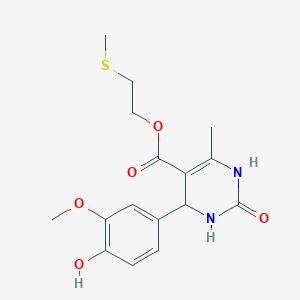
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate](/img/structure/B4944235.png)
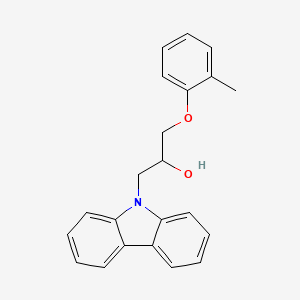
![16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)

